N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a tetrazole ring, a thiophene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the carboxylic acid and an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. The thiophene ring may also contribute to the compound’s ability to interact with cellular membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide: shares structural similarities with other tetrazole-containing compounds, such as losartan and candesartan, which are used as antihypertensive agents.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally related and have been studied for their electronic properties.
Uniqueness
The unique combination of the tetrazole, thiophene, and phenyl groups in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
478252-40-3 |
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Molecular Formula |
C21H17N7O2S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17N7O2S/c1-14(15-6-10-18(11-7-15)28-13-22-26-27-28)24-25-20(29)16-4-8-17(9-5-16)23-21(30)19-3-2-12-31-19/h2-13H,1H3,(H,23,30)(H,25,29)/b24-14+ |
InChI Key |
WHIZMHTVTKDOCX-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2)/C3=CC=C(C=C3)N4C=NN=N4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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